molecular formula C7H13N3O2 B584236 2-(4-Isocyanatopiperazin-1-YL)ethanol CAS No. 151291-43-9

2-(4-Isocyanatopiperazin-1-YL)ethanol

Cat. No.: B584236
CAS No.: 151291-43-9
M. Wt: 171.2
InChI Key: XELSYQUBOFNRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isocyanatopiperazin-1-YL)ethanol is a piperazine derivative featuring an isocyanate (-NCO) functional group at the 4-position of the piperazine ring and an ethanol (-CH2CH2OH) side chain. This compound’s structure combines the reactivity of isocyanate with the solubility-enhancing properties of the ethanol moiety. Isocyanates are highly reactive electrophiles, enabling applications in polymer synthesis (e.g., polyurethanes) and as intermediates in pharmaceutical or agrochemical development. The ethanol group enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

Properties

CAS No.

151291-43-9

Molecular Formula

C7H13N3O2

Molecular Weight

171.2

IUPAC Name

2-(4-isocyanatopiperazin-1-yl)ethanol

InChI

InChI=1S/C7H13N3O2/c11-6-5-9-1-3-10(4-2-9)8-7-12/h11H,1-6H2

InChI Key

XELSYQUBOFNRAK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Isocyanatopiperazin-1-YL)ethanol with structurally related piperazine derivatives, emphasizing substituents, reactivity, applications, and safety profiles:

Compound Name Substituent on Piperazine Functional Groups Reactivity Applications Safety Considerations
This compound Isocyanate (-NCO) -NCO, -CH2CH2OH High (electrophilic isocyanate) Polymer synthesis, pharmaceutical intermediates Requires PPE; toxic upon inhalation
Hydroxyzine (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol) Chlorophenyl-benzyl group -OCH2CH2OH, -Cl, -Ph Moderate (amine, ether) Antihistamine (CNS applications) pKa 2.47; standard pharmaceutical safety
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol 4-Aminophenyl -NH2, -CH2CH2OH Low (aromatic amine) Intermediate in drug synthesis Inhalation risks; first aid measures noted
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 6-Chloro-2-methylpyrimidine -Cl, -CH3, -CH2CH2OH Moderate (halogenated heterocycle) Reference material for regulatory compliance Complies with USP/EMA standards
2-(4-nitrosopiperazin-1-yl)ethanol Nitroso (-NO) -NO, -CH2CH2OH Moderate (nitric oxide donor potential) Research in NO-mediated pathways Potential mutagenicity (nitroso group)

Key Findings:

Reactivity :

  • The isocyanate group in the target compound confers significantly higher electrophilic reactivity compared to amines (Hydroxyzine, ) or nitroso groups (). This makes it suitable for forming ureas, carbamates, or polymers .
  • Halogenated derivatives (e.g., ’s chloropyrimidine) exhibit moderate reactivity, often leveraged in kinase inhibitors or regulatory-compliant APIs .

Applications :

  • Hydroxyzine ’s bulky chlorophenyl-benzyl substituent enables CNS penetration, contrasting with the target compound’s industrial/pharmaceutical intermediate role .
  • ’s pyrimidine-linked derivative is used in commercial drug manufacturing , highlighting regulatory utility vs. the target’s synthetic versatility .

Safety: Isocyanates require strict handling protocols (e.g., ventilation, PPE) due to respiratory hazards, unlike the milder risks associated with amino () or nitroso () derivatives .

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